N-Boc-(+/-)-3-amino-3-methylpent-4-enamide
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Overview
Description
“N-Boc-(+/-)-3-amino-3-methylpent-4-enamide” is a compound that involves the use of the tert-butyloxycarbonyl (Boc) group, which is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .Molecular Structure Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Scientific Research Applications
Green Chemistry
The Boc group’s removal, or deprotection, has been optimized to be more environmentally friendly. Researchers have developed sustainable methods for N-Boc deprotection using deep eutectic solvents, which serve as both reaction mediums and catalysts, offering a greener alternative to traditional methods .
Ultrasound-Assisted Synthesis
The Boc group can be introduced to amines using ultrasound irradiation under catalyst-free conditions. This method is rapid, efficient, and operates at room temperature, making it an attractive approach for the N-Boc protection of amines .
Amide Synthesis
The Boc group is also involved in the synthesis of amides. A novel one-pot method allows for the direct transformation of N-Boc-protected amines into amides, which is a straightforward and applicable approach for synthesizing a variety of amides .
Future Directions
properties
IUPAC Name |
tert-butyl N-(5-amino-3-methyl-5-oxopent-1-en-3-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-6-11(5,7-8(12)14)13-9(15)16-10(2,3)4/h6H,1,7H2,2-5H3,(H2,12,14)(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIXWVYBPKULAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CC(=O)N)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-(+/-)-3-amino-3-methylpent-4-enamide |
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